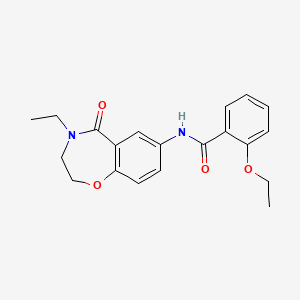![molecular formula C18H18N2O2S B2968889 N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE CAS No. 476320-04-4](/img/structure/B2968889.png)
N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that features a benzothiazole moiety. . This compound, in particular, has garnered interest due to its unique structural properties and potential therapeutic applications.
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may affect the biochemical pathways involved in the growth and proliferation of this bacterium.
Result of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may have bacteriostatic or bactericidal effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE, can be achieved through various synthetic pathways. Common methods include:
Diazo-Coupling: This involves the reaction of diazonium salts with benzothiazole derivatives under controlled conditions.
Knoevenagel Condensation: This method involves the condensation of benzothiazole derivatives with aldehydes or ketones in the presence of a base.
Biginelli Reaction: A multi-component reaction that combines benzothiazole derivatives with urea and aldehydes.
Microwave Irradiation: This technique accelerates the reaction process and improves yields.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:
Substitution: This involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Known for their biological potential and structural similarities.
3-[(6-Ethoxy-1,3-Benzothiazol-2-yl)thio]-N-(4-Methoxyphenyl)propanamide: Evaluated for anti-inflammatory and analgesic activities.
N-(6-Chlorobenzo[d]thiazol-2-yl)-2,2-dimethylpropanamide: Studied for its pharmacological properties.
Uniqueness
N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE stands out due to its unique combination of a benzothiazole moiety with a hydroxylated phenyl group and a dimethylpropanamide side chain. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-18(2,3)17(22)19-11-8-9-12(14(21)10-11)16-20-13-6-4-5-7-15(13)23-16/h4-10,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWVEDOSEBLODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2968806.png)
![N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2968807.png)
![4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide](/img/structure/B2968808.png)
![METHYL 4-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B2968811.png)
![2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2968812.png)


![Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2968815.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one](/img/structure/B2968817.png)

![2-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2968821.png)

![1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968824.png)
![1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one](/img/structure/B2968829.png)
